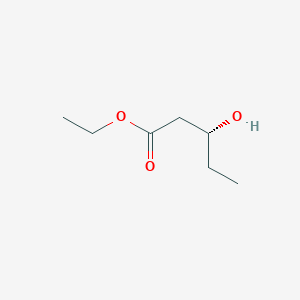

(R)-Ethyl 3-hydroxypentanoate

Description

Stereochemical Significance of Chiral β-Hydroxyesters

Chiral β-hydroxy esters are a critically important class of molecules in synthetic organic chemistry. Their value stems from the presence of two key functional groups—a hydroxyl group and an ester—in a specific, three-dimensional arrangement. This stereochemical arrangement is crucial because in biological systems, the shape of a molecule is intrinsically linked to its function. The "handedness," or chirality, of a molecule can dramatically alter its pharmacological and physiological properties. For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even cause harmful side effects. nih.gov

The development of methods to synthesize optically pure β-hydroxy esters is a significant area of research. These compounds serve as versatile intermediates for the creation of a wide array of valuable chemicals, including β-lactams (a core structure in many antibiotics), pheromones, and carotenoids. researchgate.netcsic.es Furthermore, they are precursors to important drugs like norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, which are used to treat depression and other neurological disorders. researchgate.netcsic.es The ability to selectively synthesize one enantiomer over the other is a hallmark of modern asymmetric synthesis.

The stereochemistry of β-hydroxy esters is often determined during their synthesis, for example, through the reduction of a prochiral β-ketoester. The facial selectivity of this reduction, whether it occurs from the re or si face of the carbonyl group, dictates the absolute configuration of the resulting hydroxyl group.

Positioning (R)-Ethyl 3-hydroxypentanoate within the Landscape of Enantiopure Building Blocks

This compound, with its defined (R) configuration at the C3 position, is a prime example of an enantiopure building block. These are relatively simple, optically pure molecules that chemists can use as starting materials to construct more complex, stereochemically defined target molecules. The use of such synthons is a cornerstone of enantioselective synthesis, providing an efficient pathway to chiral molecules without the need for challenging resolution steps later in the synthesis.

The value of this compound lies in its bifunctionality. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. This versatility makes it a key intermediate in the synthesis of various biologically active compounds. For example, chiral β-hydroxy esters are used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. researchgate.net

The table below provides key information about this compound:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 73143-60-9 chemicalbook.com |

| Molecular Formula | C7H14O3 chemicalbook.com |

| Molecular Weight | 146.18 g/mol chemicalbook.com |

Current Research Trajectories in Asymmetric Synthesis and Applications of Chiral Hydroxypentanoates

Current research in the field of chiral hydroxypentanoates is vibrant and multifaceted, focusing on both the development of novel synthetic methods and the expansion of their applications.

A major thrust of research is the development of highly efficient and stereoselective methods for the synthesis of these compounds. This includes the use of biocatalysis, where whole microbial cells or isolated enzymes are employed to reduce the corresponding β-ketoesters. researchgate.nettandfonline.comnih.gov For instance, microorganisms like Geotrichum candidum and various yeasts have been successfully used for the stereoselective reduction of β-ketoesters to afford the desired (R)- or (S)-β-hydroxy esters with high enantiomeric excess. tandfonline.comredalyc.org The stereochemical outcome of these bioreductions can often be controlled by modifying the reaction conditions or the structure of the substrate. scielo.br

Another active area of research involves the use of chiral metal catalysts for asymmetric hydrogenation. bohrium.com These methods offer an alternative to biocatalysis and can provide access to a wide range of chiral β-hydroxy esters with high enantioselectivity.

The applications of chiral hydroxypentanoates are also continuously expanding. They are not only used as intermediates in the synthesis of known drugs and natural products but are also being incorporated into novel molecular architectures with potential biological activity. For instance, they are key building blocks in the synthesis of complex polyketide natural products and their analogues. nih.gov Research is also exploring their use in the development of new materials and polymers.

The following table summarizes some of the key research findings related to the synthesis of chiral hydroxypentanoates:

| Research Focus | Key Findings |

| Biocatalytic Reduction | Microorganisms like Kluyveromyces marxianus can effectively reduce β-ketoesters to chiral β-hydroxyesters with high conversion and enantiomeric excess. scielo.br |

| Enzyme-Catalyzed Reactions | The enantioselectivity of yeast-mediated reductions of β-ketoesters can be optimized by selecting a suitable ester alkoxy group, allowing access to both (R)- and (S)-enantiomers with high purity. researchgate.net |

| Stereochemical Control | The stereochemical outcome of microbial reductions can be influenced by factors such as the age of the mycelium and the presence of additives, enabling the preparation of optically pure (R)-ethyl 3-hydroxybutanoate. tandfonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R)-3-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESYELHMPYCIAQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445945 | |

| Record name | (R)-Ethyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73143-60-9 | |

| Record name | (R)-Ethyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R Ethyl 3 Hydroxypentanoate

Asymmetric Catalytic Reduction of Ethyl 3-Oxopentanoate (B1256331)

The asymmetric catalytic reduction of ethyl 3-oxopentanoate represents a powerful and efficient strategy for the synthesis of (R)-ethyl 3-hydroxypentanoate. This approach utilizes chiral catalysts to control the stereochemical outcome of the reduction, leading to the desired enantiomer with high purity.

Homogeneous Transition Metal-Catalyzed Hydrogenation Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. Chiral transition metal complexes, particularly those of ruthenium, rhodium, and iridium, have been extensively studied for the asymmetric hydrogenation of β-keto esters like ethyl 3-oxopentanoate.

These catalysts typically consist of a central metal atom coordinated to chiral ligands, which create a chiral environment around the active site. The substrate coordinates to the metal center, and the subsequent hydrogenation occurs stereoselectively, dictated by the steric and electronic properties of the chiral ligand. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are commonly employed in these systems. For instance, Ru-BINAP complexes have demonstrated high efficiency in the asymmetric hydrogenation of various β-keto esters, achieving excellent enantiomeric excesses (e.e.).

| Catalyst/Ligand | Substrate | Product Configuration | e.e. (%) | Yield (%) | Reference |

| Ru(II)-BINAP | β-Keto Esters | R or S | >98 | High | rsc.org |

| Rh(I)-DIPAMP | α-Aminoacrylic acid derivatives | R or S | High | High | wiley-vch.depitt.edu |

| Ir(I)-P,N Ligands | Unfunctionalized Olefins | R or S | High | High | rsc.org |

Heterogeneous Catalysis for Enantioselective Reduction

Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of easy separation and recyclability. For the enantioselective reduction of ethyl 3-oxopentanoate, chirally modified heterogeneous catalysts are employed.

A notable example is the use of Raney nickel modified with chiral compounds like tartaric acid. The chiral modifier adsorbs onto the catalyst surface, creating chiral active sites that direct the hydrogenation of the substrate to the desired enantiomer. The modification conditions, such as pH and temperature, play a crucial role in achieving high enantioselectivity. Similarly, palladium on carbon (Pd/C) can be used with chiral ligands to induce enantioselectivity in the hydrogenation of β-keto esters.

| Catalyst | Chiral Modifier/Ligand | Substrate | Product Configuration | e.e. (%) | Reference |

| Raney Nickel | (R,R)-Tartaric Acid | Methyl Acetoacetate (B1235776) | R | up to 98.6 | researchgate.netresearchgate.net |

| Pd/C | Chiral Ligands | 2-Aryl Cyclic Ketones | trans | up to 97 | dicp.ac.cn |

Organocatalytic Strategies in Enantioselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the reduction of ethyl 3-oxopentanoate, chiral amines and phosphoric acids have been investigated.

Chiral primary or secondary amines, such as proline and its derivatives, can catalyze the reduction of β-keto esters in the presence of a hydride source like Hantzsch ester. The catalyst and the substrate form a transient chiral enamine or iminium ion, which is then reduced stereoselectively. Chiral phosphoric acids can act as Brønsted acid catalysts, activating the ketone towards nucleophilic attack by a hydride donor in a chiral environment. These methods offer the advantage of being metal-free, thus avoiding potential metal contamination in the final product.

Asymmetric Transfer Hydrogenation Approaches

Asymmetric transfer hydrogenation (ATH) is a convenient alternative to using molecular hydrogen. In this method, a hydrogen donor, such as isopropanol or formic acid, is used to transfer hydrogen to the substrate. Chiral ruthenium complexes, particularly those with N-tosylated diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective catalysts for the ATH of ketones. nih.govrsc.orgkanto.co.jpresearchgate.net

The Noyori-type catalysts, for example, have been widely applied to the asymmetric reduction of a broad range of ketones with excellent enantioselectivities. The reaction mechanism is believed to involve a metal-ligand bifunctional catalysis, where the metal center and the ligand's N-H group cooperate in the hydrogen transfer step.

Biocatalytic Transformations of Ethyl 3-Oxopentanoate

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is highly attractive due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. The reduction of ethyl 3-oxopentanoate to this compound is a well-established biocatalytic process.

Microorganism-Mediated Reductions

A wide variety of microorganisms, including yeasts and bacteria, possess oxidoreductases that can catalyze the enantioselective reduction of ketones. Species such as Candida parapsilosis and Geotrichum candidum have been successfully employed for the asymmetric reduction of ethyl 3-oxopentanoate and other β-keto esters. researchgate.netresearchgate.net

These whole-cell biotransformations are often performed in aqueous media under mild pH and temperature conditions. The reducing equivalents (NAD(P)H) required by the enzymes are regenerated by the microorganism's metabolism, often by using a co-substrate like glucose. The choice of microorganism is critical as different species can exhibit opposite stereoselectivities. For instance, while some yeasts produce the (R)-enantiomer, others may yield the (S)-enantiomer. The stereochemical outcome can also be influenced by the reaction conditions, such as the choice of co-substrate. researchgate.net

| Microorganism | Substrate | Product Configuration | e.e. (%) | Yield (%) | Reference |

| Candida parapsilosis ATCC 7330 | Aryl substituted β-hydroxy esters | S | >99 | up to 75 | researchgate.net |

| Geotrichum candidum | Ethyl 4-halo-3-oxobutanoate | R (with NADH) | High | High | researchgate.net |

| Baker's Yeast | Ethyl 3-oxopentanoate | R | 92-97 | Good | researchgate.net |

| Recombinant E. coli | Ethyl 4-chloro-3-oxobutanoate | R | 99 | 90.5 | nih.gov |

Baker's Yeast (Saccharomyces cerevisiae) Bioreductions[1],[26],[3],[15],

Enzymatic Reduction using Isolated Ketoreductases and Alcohol Dehydrogenases

The use of isolated enzymes, specifically ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a more controlled approach to the synthesis of this compound. organic-chemistry.org This method avoids potential side reactions catalyzed by other enzymes present in whole-cell systems. However, it necessitates the external addition of a stoichiometric amount of a cofactor (NADPH or NADH) or the implementation of a separate enzymatic or chemical cofactor regeneration system. organic-chemistry.org

Ketoreductases and alcohol dehydrogenases are known for their broad substrate specificity, accepting a wide range of ketones and aldehydes. nih.govnih.govacs.orgresearchgate.net Their stereoselectivity is a key feature, often providing access to chiral alcohols with very high enantiomeric excess. rsc.orgnih.govnih.gov The stereochemical preference of these enzymes can often be predicted by Prelog's rule, which relates the stereochemistry of the product to the relative sizes of the substituents on the carbonyl group. studycorgi.com However, enzymes with anti-Prelog selectivity are also known and are valuable for accessing the opposite enantiomer. nih.gov Protein engineering techniques have been extensively used to alter and improve the substrate specificity and stereoselectivity of these enzymes for specific applications. rsc.org

Table 3: Examples of Isolated Enzymes in the Reduction of β-Keto Esters

| Enzyme Source | Enzyme Type | Substrate | Product | Enantiomeric Excess (e.e.) | Key Characteristics |

|---|---|---|---|---|---|

| Sporobolomyces salmonicolor | Aldehyde Reductase | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 86% | NADPH-dependent. |

| Candida magnoliae | Carbonyl Reductase | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Not specified | Exhibits anti-Prelog selectivity. |

| Aromatoleum aromaticum | (S)-1-phenylethanol dehydrogenase | Various β-keto esters | (S)-alcohols | High | Broad substrate spectrum. |

Enzyme Engineering and Directed Evolution for Improved Enantiomeric Excess

The asymmetric reduction of the prochiral ketone, ethyl 3-oxopentanoate, is a direct route to this compound. Carbonyl reductases (CRs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts for this transformation, though wild-type enzymes may not always exhibit the desired level of enantioselectivity or activity. Enzyme engineering, particularly through structure-guided directed evolution, has emerged as a transformative approach to tailor these enzymes for specific substrates and enhance their stereoselectivity.

The process begins with identifying key amino acid residues within the enzyme's active site that influence substrate binding and catalysis. Computational modeling and docking studies can predict which residues, when mutated, are likely to alter the enzyme's properties favorably. Based on these predictions, "smart" libraries of mutant enzymes are created using techniques like site-directed or saturation mutagenesis. These libraries are then screened for variants with improved performance.

For instance, in a study on a carbonyl reductase from Gluconobacter oxydans (GoCR) for the synthesis of a related chiral ester, (R)-HPBE, structure-guided evolution was employed. researchgate.net The wild-type enzyme showed poor stereoselectivity (43.0% enantiomeric excess, ee). By identifying and mutating three key residues in the catalytic pocket (Cys93, Ile187, and Trp193), researchers developed a triple mutant with vastly superior performance. researchgate.net This engineered enzyme exhibited a 37-fold increase in catalytic efficiency and produced the desired (R)-enantiomer with over 99% ee. researchgate.net

Similarly, directed evolution of an alcohol dehydrogenase from Thermoethanolicus brockii (TbSADH) has been successful for the reduction of challenging ketones. By applying triple-code saturation mutagenesis to sites lining the substrate-binding pocket, highly (R)- and (S)-selective variants were evolved with minimal screening, achieving 95–99% ee for substrates that were poorly reduced by the wild-type enzyme. acs.org These examples underscore the power of enzyme engineering to generate bespoke biocatalysts capable of producing chiral alcohols and esters like this compound with near-perfect enantiomeric excess.

| Enzyme Variant | Target Substrate | Key Mutations | Improvement in Catalytic Efficiency (kcat/Km) | Final Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| GoCR Wild-Type | OPBE | - | Baseline | 43.0% (R) | researchgate.net |

| GoCR mut-W193L/C93I/I187L | OPBE | W193L, C93I, I187L | 37.0-fold increase | >99% (R) | researchgate.net |

| PhADH Wild-Type | 3-cyclopentyl-3-ketopropanenitrile | - | Baseline | 85% (S) | researchgate.net |

| PhADH H93C/A139L | 3-cyclopentyl-3-ketopropanenitrile | H93C, A139L | 6.3-fold increase in specific activity | >98% (S) | researchgate.net |

Chemoenzymatic Cascade Processes for Enhanced Efficiency

A standard kinetic resolution of racemic ethyl 3-hydroxypentanoate using a lipase can, at best, yield 50% of the desired (R)-enantiomer. To overcome this limitation, DKR combines the enzymatic resolution with an in situ chemical racemization of the unreactive (S)-enantiomer. For example, a lipase can be used to selectively acylate the (R)-alcohol, while a ruthenium catalyst simultaneously racemizes the remaining (S)-alcohol. nih.gov This continuous racemization ensures that the entire racemic starting material is converted into the desired acylated (R)-product, achieving theoretical yields approaching 100% with high enantiomeric excess. nih.gov

Another powerful chemoenzymatic approach involves cofactor regeneration systems. The carbonyl reductases used to produce this compound from ethyl 3-oxopentanoate depend on expensive nicotinamide cofactors like NADPH. A cascade process can be designed where a second enzyme, such as glucose dehydrogenase (GDH), is used to regenerate the NADPH cofactor in a cyclic process. The GDH oxidizes a cheap co-substrate like glucose, which in turn reduces NADP+ back to NADPH, allowing the primary reductase to continue catalysis. This strategy dramatically reduces the cost associated with the cofactor, making the process economically viable for large-scale synthesis.

Chiral Auxiliary-Mediated Asymmetric Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. chem-station.com After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse. This method is known for its reliability and predictable stereochemical control.

For the synthesis of β-hydroxy esters like this compound, the Evans aldol reaction is a benchmark strategy. chem-station.comalfa-chemistry.com In this approach, a chiral oxazolidinone, derived from a natural amino acid like valine, serves as the auxiliary. The auxiliary is first acylated with propionyl chloride, and the resulting imide is converted into a specific Z-enolate using a boron triflate and a hindered base. chem-station.com This enolate then reacts with an appropriate aldehyde (in this case, formaldehyde or an equivalent) to form the β-hydroxy product.

Diastereoselective Approaches for Stereochemical Control

The high degree of stereocontrol in the Evans aldol reaction stems from the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. alfa-chemistry.com The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation. The bulky substituent on the chiral auxiliary (e.g., an isopropyl group from valine) effectively shields one face of the enolate. Consequently, the aldehyde electrophile can only approach from the less hindered face, leading to the formation of a single diastereomer with high selectivity. youtube.com

The reaction between the Z-enolate of the propionyl-oxazolidinone and an aldehyde reliably produces the syn-aldol adduct. The absolute stereochemistry at the newly formed chiral centers is dictated by the chirality of the auxiliary used. By selecting the appropriate Evans auxiliary, any of the possible stereoisomers of the product can be synthesized. chem-station.com This predictable and powerful diastereoselective control makes the use of chiral auxiliaries a cornerstone of asymmetric synthesis.

Auxiliary Cleavage and Recycling Strategies

A critical step in any chiral auxiliary-based synthesis is the efficient and non-destructive removal of the auxiliary from the product. For N-acyl oxazolidinone adducts, several cleavage protocols exist. A common method to obtain the carboxylic acid is hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). acs.org The hydroperoxide anion selectively attacks the exocyclic acyl carbonyl, preserving the auxiliary ring structure for recovery. uq.edu.auwilliams.edu Other nucleophiles can be used to generate different functional groups directly.

| Reagent(s) | Product Functional Group | Mechanism/Notes | Reference |

|---|---|---|---|

| LiOH, H₂O₂ | Carboxylic Acid | Selective exocyclic cleavage by hydroperoxide anion. | acs.orguq.edu.au |

| LiBH₄ | Primary Alcohol | Reduction of the acyl group. | uwindsor.ca |

| MeOMgBr or Ti(OiPr)₄ / R'OH | Ester | Transesterification. | researchgate.net |

| Me₂AlN(OMe)Me | Weinreb Amide | Direct conversion useful for further synthesis. | chem-station.com |

Application As a Chiral Building Block in Complex Organic Synthesis

Precursor in Natural Product Total Synthesis

The enantiomerically pure nature of (R)-Ethyl 3-hydroxypentanoate makes it an ideal starting point for the synthesis of intricate natural products where precise stereochemical control is paramount.

Integration into Polyketide Frameworks and Biosynthetic Intermediates

This compound and its derivatives serve as key synthons in the construction of polyketide natural products. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities. The repeating propionate (B1217596) or acetate (B1210297) units found in many polyketide backbones can be strategically derived from chiral precursors like (R)-3-hydroxypentanoic acid, the hydrolyzed form of this compound. The stereocenter in this building block allows for the controlled introduction of chirality into the growing polyketide chain, which is often crucial for the molecule's biological function. While direct incorporation of the ethyl ester is less common, its corresponding acid and other derivatives are valuable in laboratory syntheses that mimic polyketide biosynthetic pathways.

Synthesis of Chiral Lactones (e.g., γ-Valerolactone) and Macrolides

Chiral lactones, particularly γ-lactones, are prevalent structural motifs in many natural products and possess significant biological activities. While the direct conversion of this compound to γ-valerolactone is not a commonly cited pathway, the analogous transformation of related β-hydroxy esters highlights the potential for such intramolecular cyclizations. The synthesis of γ-valerolactone is more frequently achieved from levulinic acid or its esters through hydrogenation and subsequent lactonization.

Construction of Insect Pheromones (e.g., (-)-Serricornine)

A notable application of a close derivative of this compound is in the synthesis of the insect pheromone (-)-Serricornine. Research has demonstrated a chemoenzymatic synthesis of (-)-Serricornine starting from methyl (R)-3-hydroxypentanoate. orgsyn.org This synthesis underscores the importance of the (R)-3-hydroxypentanoate scaffold as a chiral precursor for achieving the specific stereochemistry required for the biological activity of the pheromone.

The synthesis of (-)-Serricornine from methyl (R)-3-hydroxypentanoate involves a multi-step sequence that meticulously builds the carbon skeleton and introduces the necessary functional groups while preserving the critical stereocenter from the starting material. This approach provides an efficient route to the enantiomerically enriched pheromone.

Intermediate for Stereodefined Analogue Development

Beyond the total synthesis of natural products, this compound is a versatile intermediate for the preparation of a range of stereodefined analogues, including chiral alcohols, carboxylic acids, and other functionalized pentanoate structures.

Preparation of Chiral Alcohols and Carboxylic Acids

The functional groups of this compound are readily amenable to chemical transformations to yield other valuable chiral molecules.

Chiral Alcohols: The ester functionality can be selectively reduced to afford the corresponding chiral diol, (R)-pentane-1,3-diol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride. The resulting chiral diol can then be utilized as a building block in further synthetic endeavors.

Chiral Carboxylic Acids: The ethyl ester can be hydrolyzed under basic or acidic conditions to yield (R)-3-hydroxypentanoic acid. This reaction proceeds with retention of stereochemistry at the C3 position, providing access to the free carboxylic acid which can then be used in a variety of coupling reactions or further functional group manipulations.

| Starting Material | Transformation | Product | Key Reagents |

|---|---|---|---|

| This compound | Reduction | (R)-Pentane-1,3-diol | Lithium aluminum hydride (LiAlH4) |

| This compound | Hydrolysis | (R)-3-Hydroxypentanoic acid | Aqueous base (e.g., NaOH) or acid (e.g., HCl) |

Derivatization to Functionalized Pentanoate Structures

The hydroxyl and ester groups of this compound provide two distinct points for derivatization, allowing for the creation of a diverse array of functionalized pentanoate structures.

The hydroxyl group can be protected with various protecting groups to mask its reactivity while other transformations are carried out on the ester moiety. Alternatively, the hydroxyl group can be activated and displaced by a variety of nucleophiles to introduce new functionalities at the C3 position. It can also be oxidized to the corresponding ketone, yielding ethyl 3-oxopentanoate (B1256331).

The ester group can be transformed into a wide range of other functional groups. For instance, it can be converted to an amide through aminolysis, or to a Weinreb amide, which is a useful precursor for the synthesis of ketones. These derivatizations significantly expand the synthetic utility of this compound as a chiral building block.

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Hydroxyl Group | Protection | Silyl ethers, benzyl (B1604629) ethers, etc. |

| Activation & Substitution | Alkyl halides, azides, etc. | |

| Oxidation | Ethyl 3-oxopentanoate | |

| Ester Group | Aminolysis | 3-Hydroxypentanamides |

| Weinreb Amide Formation | N-methoxy-N-methyl-3-hydroxypentanamide |

Role in the Formation of Stereochemically Controlled Heterocycles,

The strategic placement of the hydroxyl and ester functionalities in this compound allows for its transformation into a variety of key intermediates that can undergo cyclization to form a range of heterocyclic systems. The (R)-configuration at the stereocenter is effectively transferred to the target heterocycle, ensuring a high degree of stereochemical control in the final product.

One of the notable applications of this compound is in the synthesis of chiral γ-butyrolactones. These five-membered lactones are prevalent structural units in many natural products and pharmaceuticals. The synthesis typically involves the reduction of the ester functionality to a primary alcohol, followed by activation of the C-5 position and subsequent intramolecular cyclization. The stereocenter at C-3 of the starting material directly dictates the stereochemistry at the corresponding position in the lactone ring.

Furthermore, derivatives of this compound are instrumental in the diastereoselective synthesis of substituted tetrahydrofurans. By converting the ethyl ester into other functional groups and introducing additional stereocenters, subsequent acid- or base-catalyzed cyclization can proceed with high stereocontrol. The existing stereocenter guides the formation of new stereocenters during the ring-closing step, leading to the preferential formation of one diastereomer.

The synthesis of β-lactams, the core structural component of penicillin and related antibiotics, can also be approached using chiral β-hydroxy esters like this compound. The Mitsunobu reaction, for instance, allows for the inversion of the stereochemistry at the hydroxyl-bearing carbon and the introduction of a nitrogen-containing nucleophile, setting the stage for a subsequent cyclization to form the strained four-membered ring with a specific stereochemical arrangement.

While direct and extensive literature specifically detailing the use of this compound for a wide array of heterocycles can be limited, the principles of its application can be inferred from syntheses utilizing structurally similar chiral β-hydroxy esters. The following table summarizes representative transformations of chiral β-hydroxy esters into various heterocyclic systems, illustrating the potential synthetic pathways for this compound.

| Starting Material Derivative | Target Heterocycle | Key Transformation | Stereochemical Outcome | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| (R)-3-Hydroxy-5-iodopentanoate | (R)-γ-Pentanolactone | Intramolecular Williamson ether synthesis | Retention of configuration | Good | >95% e.e. |

| Protected (R)-3-hydroxypentanal | Substituted Tetrahydrofuran | Acid-catalyzed cyclization of a 1,4-diol derivative | Diastereoselective | Moderate to Good | Varies with substrate and conditions |

| (R)-Ethyl 3-azidopentanoate | cis-β-Lactam | Staudinger reaction and intramolecular cyclization | Controlled by reaction conditions | Moderate | High d.r. often observed |

The research findings underscore the importance of the chiral integrity of this compound in these synthetic strategies. The ability to manipulate the functional groups of this starting material while preserving its stereocenter allows for the creation of a diverse array of chiral intermediates poised for cyclization. The stereochemical outcome of these cyclizations is often predictable and controllable, making this compound a reliable precursor for the asymmetric synthesis of complex heterocyclic molecules.

Biological and Biochemical Contexts of Hydroxypentanoates Excluding Human Clinical Data

Microbial Metabolism and Biosynthetic Pathways of Hydroxypentanoic Acid Derivatives

Hydroxypentanoic acid derivatives are integral to various microbial metabolic activities, serving as intermediates in biosynthetic pathways and as components of biopolymers. Their formation and breakdown are mediated by a diverse array of microbial enzymes, highlighting their significance in bacterial carbon and energy storage cycles.

The enzymatic production of chiral β-hydroxy esters, including derivatives of 3-hydroxypentanoate, is a well-established capability of several microorganisms. Baker's yeast (Saccharomyces cerevisiae) is widely utilized for the asymmetric reduction of β-keto esters to their corresponding chiral β-hydroxy esters. researchgate.net This biotransformation is possible because the yeast possesses a multitude of oxido-reductase enzymes that can act on a variety of non-natural keto substrates, often yielding products with moderate to high enantiomeric excess. researchgate.netnih.gov For instance, the reduction of various β-keto acids by fermenting baker's yeast can produce optically pure β-hydroxy acids. researchgate.net

Specific bacterial species have also been identified for their stereoselective hydrolytic capabilities. For example, Rhodococcus erythropolis has been used for the (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyrate to synthesize (R)-ethyl-3-hydroxyglutarate, a related chiral compound. nih.gov This demonstrates the potential of microbial enzymes in creating optically pure hydroxy acid derivatives. nih.gov

The biodegradation of complex organic molecules is a fundamental microbial process for ecological recovery. nih.gov Microorganisms possess diverse catabolic pathways that break down complex chemicals into simpler compounds, often culminating in carbon dioxide. mdpi.com The initial step in the aerobic catabolism of many organic compounds by bacteria involves oxidation by multicomponent enzyme systems. nih.gov While specific pathways for (R)-Ethyl 3-hydroxypentanoate are not extensively detailed, the general principles of microbial degradation of esters and alkanoates apply. This involves enzymatic hydrolysis of the ester bond, followed by the oxidation of the resulting alcohol and carboxylic acid, eventually feeding into central metabolic pathways like the tricarboxylic acid cycle. nih.govfrontiersin.org The rate and effectiveness of this biodegradation are influenced by environmental factors and the genetic potential of the microbial strains present. mdpi.com

Many bacteria synthesize and store polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters, as intracellular carbon and energy reserves. researchgate.netnih.gov These biopolymers are formed from various hydroxyacyl-CoA thioester monomers. nih.gov One of the common monomers in these copolyesters is 3-hydroxyvalerate (B1259860) (3HV), a five-carbon molecule structurally analogous to 3-hydroxypentanoate. nih.govmdpi.com Copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)] are well-studied PHAs. nih.gov

The biosynthetic pathway for incorporating 3HV into PHAs is a multi-step enzymatic process. It typically begins with the condensation of acetyl-CoA and propionyl-CoA, catalyzed by the enzyme β-ketothiolase, to form 3-ketovaleryl-CoA. researchgate.net This intermediate is then reduced by an NADPH-dependent reductase to form (R)-3-hydroxyvaleryl-CoA. researchgate.net Finally, the PHA synthase enzyme polymerizes these monomers into the PHA polymer chain. researchgate.net

The degradation of PHAs is also an enzymatic process, carried out by PHA depolymerases. These enzymes hydrolyze the polyester (B1180765) into its constituent hydroxyalkanoic acid monomers. researchgate.net For instance, the extracellular PHA depolymerase from Pseudomonas fluorescens GK13 catalyzes the hydrolysis of poly(3-hydroxyoctanoic acid). researchgate.net This process allows the microorganism to utilize the stored carbon and energy when other sources are scarce.

Enzyme Kinetics and Mechanistic Insights into Stereoselective Bioconversions

The production of specific stereoisomers of hydroxy esters, such as the (R)-enantiomer of ethyl 3-hydroxypentanoate, relies on the high stereoselectivity of microbial enzymes, particularly ketoreductases. The stereochemical outcome of the reduction of β-keto esters using whole-cell biocatalysts like baker's yeast can be complex. nih.gov This is because Saccharomyces cerevisiae contains numerous reductase enzymes with overlapping substrate specificities but often differing stereoselectivities. nih.gov The reduction of a single β-keto ester can, therefore, result in a mixture of stereoisomeric alcohol products. nih.gov

To overcome this, genetic engineering techniques have been employed to modify the enzymatic profile of baker's yeast. By creating strains that either lack or overexpress specific reductases—such as fatty acid synthase (Fasp), aldo-keto reductase (Ypr1p), and α-acetoxy ketone reductase (Gre2p)—it is possible to significantly improve the stereoselectivity of the bioconversion. nih.gov Combining gene knockouts and overexpression in single strains has led to "second-generation" yeast strains capable of producing β-hydroxy esters with high optical purity. nih.gov

The kinetics of these enzymatic reactions are crucial for optimizing bioprocesses. For the synthesis of (R)-ethyl-3-hydroxyglutarate using Rhodococcus erythropolis, the biotransformation followed Michaelis-Menten kinetics. nih.gov The apparent Michaelis constant (K_m) was determined to be 0.01 M, and the maximum reaction rate (V_max) was 85.6 µmol min⁻¹g⁻¹ of whole cells. nih.gov This data provides insight into the enzyme's affinity for the substrate and its maximum catalytic efficiency under the optimized conditions of pH 7.5 and 30°C. nih.gov

The mechanism for the stereoselective reduction by ketoreductases involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the β-keto ester. The enzyme's active site is structured to bind the substrate in a specific orientation, exposing one face of the carbonyl group to the hydride donor, thus dictating the stereochemistry of the resulting hydroxyl group. alaska.edu This process, known as dynamic reductive kinetic resolution, is effective when the rate of racemization of the starting β-keto ester (which has an acidic α-hydrogen) is faster than the rate of reduction of the less-favored enantiomer. alaska.edu

Table 1: Stereoselective Reduction of β-Keto Esters by Genetically Modified Saccharomyces cerevisiae Strains This table summarizes the improvements in enantiomeric excess (ee) for the reduction of various β-keto esters using yeast strains engineered to overexpress or lack specific reductase enzymes.

| Substrate (β-Keto Ester) | Yeast Strain Modification | Product (β-Hydroxy Ester) | Enantiomeric Excess (ee) | Predominant Configuration |

| Ethyl acetoacetate (B1235776) | Overexpression of Ypr1p | Ethyl (S)-3-hydroxybutanoate | >99% | S |

| Ethyl benzoylacetate | Wild Type | Ethyl (S)-3-hydroxy-3-phenylpropionate | Optically Pure | S |

| Ethyl 2-oxocyclohexanecarboxylate | Wild Type | Ethyl (1R,2S)-2-hydroxycyclohexanecarboxylate | Optically Pure | 1R, 2S |

| Ethyl 3-oxohexanoate | Fasp knockout | Ethyl (R)-3-hydroxyhexanoate | 95% | R |

| Ethyl 3-oxopentanoate (B1256331) | Gre2p knockout | Ethyl (R)-3-hydroxypentanoate | 88% | R |

Data compiled from studies on stereoselective reductions by baker's yeast. researchgate.netnih.gov

Advanced Analytical and Stereochemical Characterization of R Ethyl 3 Hydroxypentanoate

Techniques for Enantiomeric Excess (ee) Determination

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. heraldopenaccess.us Accurate determination of ee is fundamental in asymmetric synthesis and pharmaceutical applications. heraldopenaccess.us Several chromatographic and spectroscopic methods are routinely used for this purpose. heraldopenaccess.usrsc.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. heraldopenaccess.usasianpubs.orgnih.gov The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus, separation. eijppr.com

For the analysis of (R)-Ethyl 3-hydroxypentanoate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. asianpubs.orgeijppr.com These CSPs, for example, cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) and amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD), have demonstrated broad applicability in resolving a variety of racemic compounds. asianpubs.orgresearchgate.netnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which form transient diastereomeric complexes between the analyte and the CSP. eijppr.com

The mobile phase composition, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is optimized to achieve the best resolution. asianpubs.orgcsfarmacie.cz Detection is commonly performed using a UV detector. uma.es The enantiomeric excess is calculated by comparing the integrated peak areas of the two enantiomers.

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) |

| Mobile Phase | Hexane/Isopropanol mixtures |

| Flow Rate | Typically 1.0 mL/min |

| Temperature | Controlled, e.g., 25°C |

| Detection | UV at 254 nm |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another primary method for determining the enantiomeric excess of volatile compounds like this compound. nih.gov This technique utilizes capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins. gcms.cz Beta-cyclodextrins derivatized with various alkyl groups are incorporated into polysiloxane liquid stationary phases to create columns capable of separating a wide range of enantiomers. gcms.cz

The underlying principle of separation in chiral GC involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin-based CSP. gcms.cz The stability of these complexes differs for each enantiomer, resulting in different retention times. The choice of the specific cyclodextrin (B1172386) derivative is crucial for achieving optimal separation. gcms.cz

For analysis, the sample is vaporized and carried through the column by an inert gas. A flame ionization detector (FID) is typically used for detection. The enantiomeric excess is determined by the relative areas of the two enantiomeric peaks in the chromatogram. libretexts.org

Table 2: Typical Chiral GC Parameters for Enantiomeric Analysis

| Parameter | Specification |

| Column | Capillary column with cyclodextrin-based CSP |

| Stationary Phase | e.g., Derivatized beta-cyclodextrin |

| Carrier Gas | Hydrogen or Helium |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Optimized temperature gradient |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govnih.gov This method converts the enantiomers into diastereomers by reacting them with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). nih.govresearchgate.net

The resulting diastereomeric esters exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for their quantification. nih.govresearchgate.net The Mosher's ester analysis is a well-established protocol where the alcohol (this compound) is reacted with both (R)- and (S)-MTPA chloride to form two different diastereomeric esters. nih.govrsc.org The chemical shifts of protons near the newly formed chiral center will differ between the two diastereomers. By comparing the integration of these distinct signals, the enantiomeric excess of the original alcohol can be accurately determined. researchgate.net

Alternatively, chiral solvating agents can be added to the NMR sample, which form non-covalent diastereomeric complexes with the enantiomers, leading to separate signals. nih.govunipi.it

Table 3: Common Chiral Derivatizing Agents for NMR Analysis

| Chiral Derivatizing Agent (CDA) | Acronym |

| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA (Mosher's acid) |

| 1-(1-Naphthyl)ethyl isocyanate | NEIC |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.comnih.gov Unlike the chromatographic methods that determine the relative amounts of enantiomers, VCD can be used to determine the absolute configuration (the actual R or S designation) of a chiral molecule in solution. spectroscopyeurope.comamericanlaboratory.com

The process involves measuring the experimental VCD spectrum of the sample and comparing it to a theoretical spectrum calculated using quantum chemical methods, such as density functional theory (DFT). spectroscopyeurope.comnih.gov The theoretical spectrum is calculated for one of the enantiomers (e.g., the R-enantiomer). A match between the experimental spectrum and the calculated spectrum confirms the absolute configuration of the molecule. spectroscopyeurope.com Enantiomers produce VCD spectra that are mirror images of each other, with equal magnitude but opposite signs. spectroscopyeurope.comnih.gov

VCD is particularly valuable because it does not require crystallization of the compound, which is a prerequisite for the more traditional X-ray crystallography method for determining absolute configuration. spectroscopyeurope.comamericanlaboratory.com

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Beyond determining stereochemical purity, advanced spectroscopic methods are instrumental in confirming the molecular structure and investigating the mechanisms of reactions that produce this compound.

Multidimensional NMR for Complex Reaction Mixture Analysis

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the complete structural assignment of this compound and for analyzing complex reaction mixtures without the need for separation.

These techniques provide information about the connectivity of atoms within a molecule. For instance, in the context of the synthesis of this compound from Ethyl 3-oxopentanoate (B1256331), multidimensional NMR can be used for in situ monitoring of the reaction. This allows for the identification of the starting material, the product, any intermediates, and byproducts in real-time. By tracking the concentrations of these species over time, detailed mechanistic insights into the stereoselective reduction process can be obtained. This information is crucial for optimizing reaction conditions to maximize yield and enantioselectivity.

Mass Spectrometry Coupled Techniques for Pathway Elucidation

Mass spectrometry (MS) coupled with chromatographic techniques, particularly gas chromatography (GC-MS) and liquid chromatography (LC-MS), serves as a powerful tool for elucidating the biosynthetic and metabolic pathways of chiral molecules like this compound. These methods offer high sensitivity and specificity, enabling the identification and quantification of key metabolic intermediates, even at low concentrations. The structural information gleaned from mass spectra is crucial for confirming the identity of compounds and for tracking the incorporation of stable isotopes to map metabolic fluxes.

The elucidation of pathways leading to this compound, a precursor for poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), often involves studying the broader context of polyhydroxyalkanoate (PHA) biosynthesis in microorganisms. acs.orgplos.org The primary metabolic starting point for the synthesis of the 3-hydroxyvalerate (B1259860) (3HV) monomer unit is the condensation of acetyl-CoA and propionyl-CoA.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a frequently employed technique for the analysis of volatile compounds like ethyl esters of short-chain hydroxy fatty acids. nih.govresearchgate.net For pathway elucidation, cell cultures are often grown with specific carbon sources, and the resulting metabolites are extracted and derivatized for GC-MS analysis. The electron ionization (EI) mass spectrum of ethyl 3-hydroxypentanoate provides a characteristic fragmentation pattern that is used for its identification.

A key aspect of pathway elucidation is the use of stable isotope tracing. nih.gov By providing microorganisms with a labeled substrate, such as ¹³C-labeled glucose or propionate (B1217596), researchers can track the flow of carbon atoms through metabolic pathways into the final product. The mass spectra of the resulting this compound will show a mass shift corresponding to the number of incorporated ¹³C atoms, providing direct evidence of the metabolic route.

Fragmentation Pattern of Ethyl 3-hydroxypentanoate

The mass spectrum of unlabeled Ethyl 3-hydroxypentanoate is characterized by several key fragments. Understanding these fragments is essential for interpreting the spectra of both labeled and unlabeled compounds.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance in Pathway Elucidation |

| 146 | [C₇H₁₄O₃]⁺• | Molecular ion (M⁺•). Its presence and intensity can vary. |

| 117 | [M - C₂H₅]⁺ | Loss of the ethyl group from the alcohol moiety. |

| 101 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester functionality. |

| 73 | [C₃H₅O₂]⁺ | Fragment containing the ester group after cleavage of the C3-C4 bond. |

| 57 | [C₄H₉]⁺ | Butyl fragment resulting from cleavage. |

| 45 | [C₂H₅O]⁺ | Ethoxy group fragment. |

Hypothetical Stable Isotope Tracing Experiment

To illustrate the use of MS in pathway elucidation, consider a hypothetical experiment where a bacterial culture capable of producing this compound is fed with [1-¹³C]-propionate. The propionate is expected to be converted to propionyl-CoA, which then serves as a precursor. The analysis of the resulting ethyl 3-hydroxypentanoate by GC-MS would be expected to show a molecular ion at m/z 147, indicating the incorporation of one ¹³C atom. The fragmentation pattern would also shift, providing further evidence for the pathway.

| Substrate | Expected Labeled Intermediate | Expected m/z of Molecular Ion | Key Fragment Shifts | Inferred Pathway |

| Unlabeled Propionate | Unlabeled Ethyl 3-hydroxypentanoate | 146 | Baseline fragments (117, 101, 73) | Endogenous synthesis |

| [1-¹³C]-Propionate | [¹³C]-Ethyl 3-hydroxypentanoate | 147 | Shift in fragments containing the carboxyl carbon | Propionate is a direct precursor |

| [U-¹³C₃]-Propionate | [¹³C₃]-Ethyl 3-hydroxypentanoate | 149 | Shifts in multiple fragments derived from the pentanoate backbone | Confirmation of propionate incorporation |

| [U-¹³C₆]-Glucose | Variably labeled Ethyl 3-hydroxypentanoate | 147, 148, 149, etc. | Complex pattern of labeled fragments | Synthesis from glucose via central carbon metabolism |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile intermediates or for a more direct analysis of acyl-CoA thioesters, LC-MS/MS is the method of choice. nih.gov This technique can directly measure the levels of key pathway intermediates like propionyl-CoA and (R)-3-hydroxyvaleryl-CoA from cell extracts. By using multiple reaction monitoring (MRM), specific parent-daughter ion transitions can be monitored with high selectivity and sensitivity, allowing for precise quantification and confirmation of metabolic intermediates in a complex biological matrix. nih.gov This provides a more detailed snapshot of the metabolic state of the organism and how it is influenced by different growth conditions or genetic modifications.

By combining these mass spectrometry-based techniques, a comprehensive picture of the metabolic pathways leading to the synthesis of this compound can be developed, from the initial carbon sources to the final product.

Computational and Theoretical Studies on R Ethyl 3 Hydroxypentanoate Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely applied to elucidate the mechanisms of chemical reactions. For systems involving β-hydroxy esters, DFT calculations are crucial for understanding their formation, particularly through the asymmetric reduction of β-keto esters.

While specific DFT studies focused exclusively on (R)-Ethyl 3-hydroxypentanoate are not prevalent in the reviewed literature, extensive research on the reduction of analogous β-keto esters provides a clear framework for its formation. For instance, the reduction of ethyl acetoacetate (B1235776) to ethyl 3-hydroxybutanoate is a well-studied model. DFT calculations on these systems typically involve optimizing the geometries of reactants, transition states, and products to map out the potential energy surface of the reaction. These studies show that the reduction of the ketone group is energetically more favorable than the reduction of the ester group youtube.com.

Transition State Analysis in Asymmetric Catalysis

The enantioselective synthesis of this compound is often achieved via asymmetric hydrogenation or transfer hydrogenation of its precursor, ethyl 3-oxopentanoate (B1256331), using chiral catalysts, commonly based on ruthenium (Ru). DFT calculations are instrumental in analyzing the transition states (TS) of these catalytic cycles, which is key to understanding the origin of stereoselectivity.

In studies of Ru-catalyzed asymmetric hydrogenation of ketones, the catalyst, typically a complex of Ru with a chiral diphosphine and a diamine ligand, forms a six-membered cyclic transition state with the ketone substrate. The stereochemical outcome is determined by the energy difference between the transition states leading to the (R) and (S) enantiomers. The calculations focus on the non-covalent interactions (e.g., steric hindrance, CH/π interactions) between the substrate and the chiral ligands in the TS structures. The favored transition state is the one with the lower activation energy, which leads to the major enantiomer. For the synthesis of (R)-alcohols, the transition state leading to the (R)-product is stabilized over the competing TS for the (S)-product. Transition state force fields (TSFF) have been developed for ruthenium-catalyzed asymmetric hydrogenation, predicting enantioselectivity with a mean unsigned error of 2.7 kJ/mol in some cases researchgate.net.

Energetics and Stereoselectivity Prediction

By calculating the energies of the diastereomeric transition states, DFT can predict the enantiomeric excess (ee) of a reaction. The predicted ee is related to the difference in Gibbs free energy (ΔΔG‡) between the two competing transition states.

For the reduction of β-keto esters, DFT studies have shown that the energy barrier for ketone reduction is significantly lower than for ester reduction. For example, one study calculated the activation energy for ketone reduction to be 25.88 kcal/mol, compared to 51.01 kcal/mol for the ester group, confirming the chemoselectivity of reagents like NaBH4 youtube.com. In asymmetric catalysis, the energy difference between the R- and S-pathways is much smaller, often just a few kcal/mol, but sufficient to result in high stereoselectivity. The accuracy of these predictions depends heavily on the chosen functional and basis set.

Below is a hypothetical data table illustrating the kind of results obtained from DFT calculations for the asymmetric hydrogenation of a generic β-keto ester precursor, based on principles from related studies.

| Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-R | 0.0 | 0.0 | (R) |

| TS-S | 1.8 | 2.1 | - |

| ΔΔE‡ (TS-S - TS-R) | +1.8 | - | - |

| ΔΔG‡ (TS-S - TS-R) | - | +2.1 | - |

This is an illustrative table based on typical values found in DFT studies of similar asymmetric reactions.

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Enzymes, particularly lipases and ketoreductases, are widely used for the kinetic resolution or asymmetric synthesis of β-hydroxy esters. Molecular modeling and docking are essential computational techniques to visualize and analyze how a substrate like ethyl 3-hydroxypentanoate fits into an enzyme's active site.

Docking studies simulate the binding of a ligand (the substrate) to the active site of a protein (the enzyme). These simulations help identify key amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, and van der Waals forces. For lipase-catalyzed hydrolysis, the substrate must orient itself correctly relative to the catalytic triad (B1167595) (typically Ser-His-Asp/Glu) for the reaction to occur nih.gov.

In the context of producing this compound, docking would be used to model the binding of the precursor ethyl 3-oxopentanoate into the active site of a ketoreductase that preferentially produces the (R)-enantiomer. The model would show how the chiral environment of the active site forces the substrate to bind in an orientation where hydride delivery from the cofactor (NADPH or NADH) occurs stereoselectively to one face of the ketone. Similarly, for kinetic resolution of racemic ethyl 3-hydroxypentanoate by a lipase, docking can explain why the (S)-enantiomer is preferentially hydrolyzed, leaving the desired (R)-enantiomer unreacted researchgate.net. Key interactions typically involve hydrogen bonding with the hydroxyl group and hydrophobic interactions with the alkyl chains nih.govscispace.com.

| Enzyme Class | Interacting Residues (Example) | Key Interactions | Outcome |

| Ketoreductase | Tyr, Ser, Asn | H-bonding with carbonyl; steric hindrance guiding hydride attack | Asymmetric synthesis of (R)-E3HP |

| Lipase | Ser, His, Phe, Leu | H-bonding with hydroxyl; hydrophobic pocket for ethyl/propyl groups | Enantioselective hydrolysis of (S)-E3HP |

This table illustrates typical interactions identified through docking studies of esters in enzyme active sites.

Quantitative Structure-Activity Relationships (QSAR) in β-Hydroxyester Series (focus on reactivity/selectivity)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity or chemical reactivity. In the context of β-hydroxy esters, a QSAR model could be developed to predict the stereoselectivity of their synthesis or their reactivity in subsequent reactions.

A QSAR study on the reactivity or selectivity of β-hydroxy esters would involve a "training set" of different esters with varying substituents. For each compound, molecular descriptors are calculated. These can include:

Topological descriptors: Molecular size, shape, branching.

Electronic descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (partition coefficient).

These descriptors are then used to build a mathematical model (e.g., using multiple linear regression or partial least squares) that correlates them with an observed property, such as the enantiomeric excess (ee) obtained in a specific catalytic reaction or the rate of an enzymatic hydrolysis nih.gov. For example, a QSAR study might reveal that bulkier substituents at the β-position lead to higher selectivity in a kinetic resolution process nih.gov. Such models can rationalize experimental outcomes and guide the synthesis of new compounds with desired properties nih.govacs.org.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape (conformation) of this compound is not static but exists as an equilibrium of different conformers. Conformational analysis, typically performed using molecular mechanics or DFT, aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

For a β-hydroxy ester, the key dihedral angles are around the Cα-Cβ and Cβ-O bonds. The relative orientation of the hydroxyl and ester groups is critical, as it can be stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, forming a pseudo-five- or six-membered ring. This intramolecular interaction can significantly influence the molecule's reactivity by affecting the availability of the hydroxyl group and the electron density at the carbonyl carbon.

Future Directions and Emerging Research Avenues for R Ethyl 3 Hydroxypentanoate

Development of Next-Generation Enantioselective Catalysts

The synthesis of enantiomerically pure (R)-Ethyl 3-hydroxypentanoate is critically dependent on the efficiency and selectivity of the catalysts used. Current research is intensely focused on developing novel catalysts that offer higher yields, exceptional enantioselectivity (ee), and improved sustainability over traditional methods.

One of the most promising avenues is the use of whole-cell biocatalysts. researchgate.net Screening collections of microorganisms has led to the identification of stereocomplementary strains capable of producing both (R) and (S) enantiomers of similar hydroxy esters with excellent enantiomeric excess, often exceeding 99%. researchgate.net For instance, research on the biocatalytic reduction of related prochiral ketones has demonstrated the effectiveness of wild-type microorganisms and recombinant alcohol dehydrogenases (ADHs) in achieving high stereoselectivity. researchgate.net The optimization of reaction conditions, including cofactor recycling systems, is a key aspect of this research to enhance the economic viability of these biocatalytic processes.

Another significant area is the development of advanced chemo-catalysts. While biocatalysis is highly effective, research continues into synthetic catalysts that may offer advantages in terms of robustness, substrate scope, and process conditions. For example, chiral homogeneous ruthenium catalysts have been successfully used for the enantioselective hydrogenation of related β-keto esters to produce optically active β-hydroxy esters. orgsyn.org The future in this domain lies in creating catalysts that are not only highly selective but also recoverable and reusable, potentially through immobilization on solid supports, which would bridge the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous systems.

Table 1: Comparison of Catalytic Systems for Chiral Hydroxy Ester Synthesis

| Catalyst Type | Example/System | Achieved Enantiomeric Excess (ee) | Key Advantages | Research Focus |

|---|---|---|---|---|

| Whole-Cell Biocatalysts | Various screened microorganisms | Up to 99% | High enantioselectivity, mild reaction conditions, stereocomplementary strains available. researchgate.net | Optimization of cofactors, development of robust recombinant strains. |

| Isolated Enzymes | Alcohol Dehydrogenases (ADHs) | High | Specificity, potential for protein engineering to tune selectivity. | Enzyme immobilization, cofactor regeneration engineering. |

| Homogeneous Chemo-catalysts | Chiral Ruthenium Complexes | >85% | Broad substrate applicability, well-understood mechanisms. orgsyn.org | Development of more active and selective ligands, catalyst recovery. |

| Heterogeneous Chemo-catalysts | Supported metal catalysts | Variable | Ease of separation and reuse, suitability for continuous flow. | Improving enantioselectivity, preventing metal leaching. |

Integration into Continuous Flow Chemistry and Microreactor Technologies

The shift from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. ajinomoto.com The application of this technology to the synthesis of this compound is a major area of future research.

Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. unimi.it The small reactor volumes enhance heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. taylors.edu.mymit.edu For enantioselective catalysis, flow chemistry allows for lower catalyst loading and can facilitate the use of immobilized enzymes or catalysts in packed-bed reactors, enabling straightforward product separation and catalyst recycling. nih.govnih.gov

Microreactors, with their high surface-area-to-volume ratio, further intensify these benefits. taylors.edu.myresearchgate.net Research is focused on designing integrated, multi-step flow syntheses that can convert simple starting materials into this compound in a single, uninterrupted process. acs.org This could involve, for example, a chemo-catalytic reduction followed by an in-line purification step. The development of robust, long-lasting immobilized catalysts is crucial for the industrial implementation of such continuous processes. nih.gov The integration of real-time monitoring and automated control systems will further enhance the reliability and efficiency of continuous manufacturing for this key chiral intermediate.

Exploration of Bio-Inspired Synthetic Strategies and Biomimetic Transformations

Nature provides a rich blueprint for efficient and highly selective chemical transformations. Bio-inspired and biomimetic synthesis seeks to emulate these biological strategies in a laboratory setting to achieve elegant and effective routes to complex molecules like this compound. nih.govresearchgate.net

This research avenue focuses on two main approaches. The first is the direct use of biocatalysts, such as isolated enzymes or whole-cell systems, which operate under mild, environmentally benign conditions. acs.org For instance, the enantioselective hydrolysis of a racemic precursor using nitrile-hydrolyzing enzymes from microorganisms like Rhodococcus erythropolis has been shown to be a viable route for producing related chiral hydroxy acids and esters with very high optical purity. nih.gov Future work will involve discovering new enzymes with novel activities and enhancing the stability and performance of existing ones through protein engineering.

The second approach involves designing chemical reactions that mimic the logic of biosynthetic pathways. figshare.com This could include cascade reactions where multiple bonds and stereocenters are formed in a single, orchestrated step, drastically improving step economy. nih.gov While direct biomimetic syntheses for this compound are still emerging, the principles of substrate pre-organization and transition-state stabilization observed in enzymes can guide the design of small molecule catalysts that achieve similar levels of control and efficiency. This approach aims to harness the inherent reactivity of molecules to achieve complex transformations with minimal use of protecting groups and activating agents. researchgate.net

Novel Applications in Biodegradable Polymer Precursors

This compound is a key monomer precursor for the production of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters produced by various microorganisms. nih.govupenn.edu Specifically, it is used to introduce 3-hydroxyvalerate (B1259860) (3HV) units into a polymer chain, most commonly creating the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBHV). researchgate.netnih.gov

The incorporation of 3HV monomers into the poly(3-hydroxybutyrate) (PHB) backbone disrupts its crystallinity, leading to significant changes in the material's properties. mdpi.com Future research is focused on precisely controlling the 3HV content to tailor the properties of PHBHV for specific applications. Increasing the molar fraction of 3HV generally results in:

Reduced Stiffness and Brittleness: The polymer becomes more flexible and less prone to fracture.

Lower Melting Temperature: This broadens the processing window, making the material easier to work with. researchgate.net

Increased Ductility: The material can undergo more plastic deformation before breaking.

Enhanced Biodegradation Rate: The less crystalline structure is more accessible to microbial enzymes.

Emerging research is exploring the use of novel feedstock and microbial strains to produce PHBHV with high 3HV content in a cost-effective manner. researchgate.net Furthermore, this compound and its derivatives are being investigated as precursors for other novel biodegradable copolymers, potentially incorporating different hydroxyalkanoate units to create materials with a wide spectrum of properties, from soft elastomers to rigid thermoplastics, for advanced biomedical and packaging applications. upenn.edu

Table 2: Effect of 3-Hydroxyvalerate (3HV) Content on PHBHV Properties

| Property | Low 3HV Content (e.g., 5-10 mol%) | High 3HV Content (e.g., >20 mol%) |

|---|---|---|

| Crystallinity | High | Lower |

| Melting Point (Tm) | Higher (closer to PHB, ~175°C) | Lower |

| Tensile Strength | High | Lower |

| Elongation at Break | Low | Higher |

| Flexibility | Stiff and brittle | More flexible and ductile |

| Biodegradability | Slower | Faster |

Q & A

Q. What are the optimal synthetic routes for (R)-ethyl 3-hydroxypentanoate, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric reduction or enzymatic catalysis to achieve the (R)-configuration. For example, sodium borohydride reduction of ethyl 3-ketopentanoate under controlled pH (1.8–2.5) and temperature (0–5°C) can yield the hydroxy intermediate, followed by flash chromatography (ethyl acetate/hexane gradients) for purification . Key parameters include:

- Catalyst choice : Enzymes like lipases or ketoreductases improve stereoselectivity.

- Purification : Adjusting solvent polarity during chromatography enhances separation of enantiomers.

- Data Table :

| Method | Yield (%) | Purity (ee%) | Conditions | Source |

|---|---|---|---|---|

| NaBH₄ reduction | 75–85 | 90–95 | pH 1.8, 0°C, ethyl acetate | |

| Enzymatic catalysis | 60–70 | >99 | RT, aqueous buffer, NADPH |

Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Compare chemical shifts of hydroxy and ester groups with literature (e.g., δ 4.14 ppm for ethyl group in CDCl₃) .

- Chiral HPLC/GC : Use columns like Chiralcel OD-H with hexane/isopropanol (95:5) to resolve enantiomers.

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to standards (e.g., -5.0° for related (S)-enantiomers) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 353 [M+H]⁺) .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity in enzymatic or catalytic systems?

- Methodological Answer : The (R)-configuration affects substrate binding in enzymes like hydratases or dehydrogenases. For example:

- Kinetic studies : Compare reaction rates of (R)- and (S)-enantiomers with vinylpyruvate hydratase to assess stereoselectivity .

- Molecular docking : Model interactions between the hydroxy group and enzyme active sites using software like AutoDock Vina.

- Data contradiction tip : If enantiomers show unexpected activity, evaluate solvent polarity or pH effects on enzyme conformation .

Q. What strategies resolve contradictions in catalytic efficiency data for this compound synthesis across studies?

- Methodological Answer : Systematically isolate variables:

Catalyst loading : Test 0.1–5 mol% to identify optimal stoichiometry.

Solvent effects : Compare polar aprotic (e.g., THF) vs. protic solvents (e.g., ethanol) on reaction kinetics.

Q. How can computational modeling predict the stability and degradation pathways of this compound under varying storage conditions?

- Methodological Answer : Apply density functional theory (DFT) to simulate:

- Hydrolytic stability : Calculate activation energy for ester hydrolysis at pH 2–8.

- Thermal degradation : Model bond dissociation energies (BDEs) of C-O and C-C bonds at 25–100°C .

- Experimental validation : Cross-reference with accelerated stability studies (40°C/75% RH for 6 months) and HPLC monitoring .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for interpreting variability in spectroscopic data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.